3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-
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Overview
Description
3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- is an organic compound with a unique structure that includes a butenone backbone, a phenyl group, and a difluoroboryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- typically involves the reaction of 3-buten-2-one with a phenylboronic acid derivative under specific conditions. The reaction is often catalyzed by a palladium complex, which facilitates the formation of the difluoroboryl group. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to neutralize the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of phenylacetic acid or benzaldehyde derivatives.
Reduction: Formation of 4-phenylbutanol.
Substitution: Formation of bromophenyl or nitrophenyl derivatives.
Scientific Research Applications
3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- involves its interaction with specific molecular targets. The difluoroboryl group can coordinate with various metal centers, facilitating catalytic processes. Additionally, the phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to certain biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one, 4-phenyl-: Lacks the difluoroboryl group, making it less versatile in catalytic applications.
3-Buten-2-one, 4-(2-furanyl)-: Contains a furanyl group instead of a phenyl group, altering its reactivity and applications.
Uniqueness
3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- is unique due to the presence of the difluoroboryl group, which imparts distinct chemical properties and enhances its utility in various applications, particularly in catalysis and materials science.
Properties
CAS No. |
34017-66-8 |
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Molecular Formula |
C10H9BF2O2 |
Molecular Weight |
209.99 g/mol |
IUPAC Name |
4-difluoroboranyloxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H9BF2O2/c1-8(14)7-10(15-11(12)13)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
CXVNVHYNTQHBER-UHFFFAOYSA-N |
Canonical SMILES |
B(OC(=CC(=O)C)C1=CC=CC=C1)(F)F |
Origin of Product |
United States |
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